8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one
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Overview
Description
8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one is a heterocyclic compound that features a unique oxepine and pyridine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one typically involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine. This reaction proceeds through the formation of intermediates, which then cyclize to form the desired oxepino-pyridine structure . The reaction is usually carried out in ethanol at reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepine derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids: These compounds are precursors in the synthesis of 8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one.
8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-7-yl 3-methyl-2-butenoate: This compound shares a similar fused ring system but differs in the specific ring structures and functional groups.
Uniqueness
This compound is unique due to its specific oxepine and pyridine fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
8,8-dimethyl-6,7-dihydrooxepino[3,2-b]pyridin-9-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)5-7-14-8-4-3-6-12-9(8)10(11)13/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
WQYXQVBTQLTSTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C(C1=O)N=CC=C2)C |
Origin of Product |
United States |
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